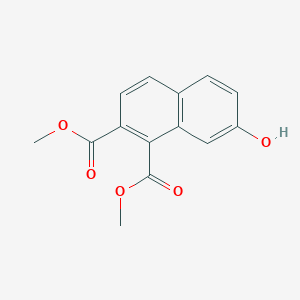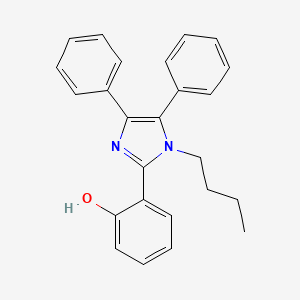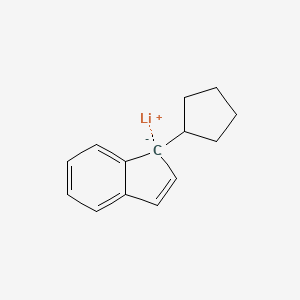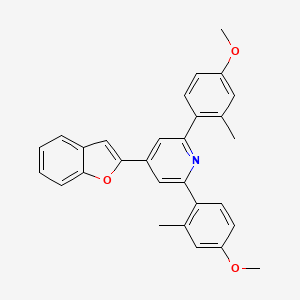
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine is a complex organic compound that features a benzofuran moiety attached to a pyridine ring, which is further substituted with methoxy and methylphenyl groups
Métodos De Preparación
The synthesis of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
Similar compounds to 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine include other benzofuran derivatives and pyridine-based compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been studied for their potential as CDK2 inhibitors .
Propiedades
Número CAS |
521958-80-5 |
|---|---|
Fórmula molecular |
C29H25NO3 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
4-(1-benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine |
InChI |
InChI=1S/C29H25NO3/c1-18-13-22(31-3)9-11-24(18)26-15-21(29-17-20-7-5-6-8-28(20)33-29)16-27(30-26)25-12-10-23(32-4)14-19(25)2/h5-17H,1-4H3 |
Clave InChI |
YBXAETRMIXAYQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
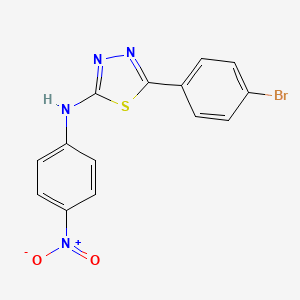
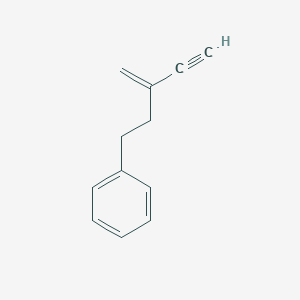
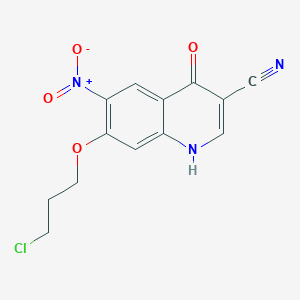
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
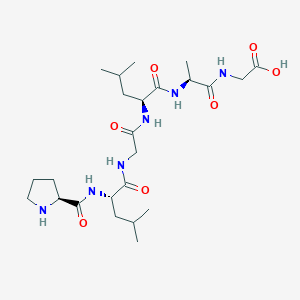
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
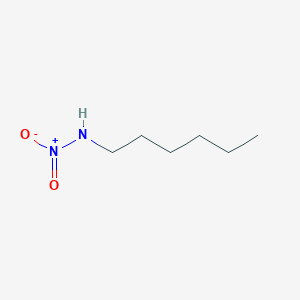
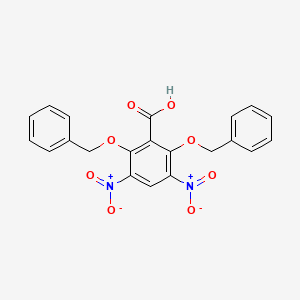
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
